![molecular formula C8H15Cl2N3O2 B1378815 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride CAS No. 1461705-75-8](/img/structure/B1378815.png)
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Overview
Description
The compound “2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride” is a derivative of pyrazole, which is an organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole-based ligands, such as the one , can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . They have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .Physical And Chemical Properties Analysis
The compound “this compound” is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Modification and Application of Hydrogels
One study discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, to improve their swelling properties and thermal stability. These modifications enhance the hydrogels' potential for medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).
Synthesis of Structurally Diverse Libraries
Another research avenue involves using a ketonic Mannich base derived from 2-acetylthiophene as a precursor for various alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This work underscores the versatility of similar compounds in generating a wide range of chemical entities with potential applications in drug discovery and material science (Roman, 2013).
Corrosion Inhibition
Further research has identified compounds such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate for their high efficacy as corrosion inhibitors of steel in hydrochloric acid solutions. These findings highlight the chemical's role in developing novel, effective corrosion inhibitors, particularly for industrial applications (Missoum et al., 2013).
Antimicrobial and Antimycobacterial Activities
In the realm of pharmaceutical research, derivatives of pyrazolic compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies contribute to the ongoing search for new therapeutic agents against resistant microbial strains, with pyrazolic compounds showing promise as potent antimicrobial agents (R.V.Sidhaye et al., 2011).
Eco-Friendly Synthesis of α-Amino Esters
Moreover, research focused on the eco-friendly synthesis of heterocyclic pyrazolic carboxylic α-amino esters has been conducted, emphasizing sustainable chemistry practices. The study outlines a computational and experimental approach to synthesize these compounds, offering insights into greener synthesis methods for biologically active molecules (Mabrouk et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin .
Mode of Action
It’s known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target through a specific binding mechanism.
Biochemical Pathways
Similar compounds have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound was found to have very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound has good bioavailability when administered via inhalation.
Result of Action
Similar compounds have been found to have potent in vitro antipromastigote activity . This suggests that the compound may have potential antiparasitic effects.
Action Environment
The compound’s high solubility in saline suggests that it may be stable in aqueous environments .
properties
IUPAC Name |
2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRNUZZYLCGPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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